

Application Notes and Protocols for Data Collection at BM30 (FAME)

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Compound of Interest

Compound Name: BM30

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This document provides a detailed guide for conducting X-ray Absorption Spectroscopy (XAS) experiments at the **BM30** (FAME) beamline at the European Synchrotron Radiation Facility (ESRF). The protocols outlined below cover the entire workflow from sample preparation to data acquisition, with a focus on providing practical, step-by-step instructions.

Overview of BM30 (FAME) Beamline Capabilities

The French Absorption spectroscopy beamline in Material and Environmental science (FAME) is a bending magnet beamline dedicated to XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).^[1] It is a versatile instrument catering to a wide range of scientific disciplines such as geochemistry, materials science, structural biology, and catalysis.^[2]

Key Technical Specifications

A summary of the key technical specifications of the **BM30** beamline is presented in the table below for easy reference.

Parameter	Value
Energy Range	4 - 40 keV
Energy Resolution	0.5 eV at 9 keV
Photon Flux	> 10 ¹¹ ph/s at 10 keV
Beam Size (H x V)	200 µm x 80 µm (typical)
Detectors	Ionization chambers, 30-element Ge solid-state detector
Sample Environments	Cryostat (4-300 K), high-pressure/high-temperature cells, catalysis reactors

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality XAS data. The ideal sample thickness and homogeneity depend on the element of interest, its concentration, and the measurement mode (transmission or fluorescence).

Protocol 2.1.1: Preparation of Solid Samples for Transmission XAS

This protocol is suitable for samples where the element of interest is present at a concentration of approximately 1 wt% or higher.

- **Calculate Optimal Thickness:** Use a program like XAFSmass or Hephaestus to calculate the ideal sample thickness to achieve an edge step ($\Delta\mu x$) of approximately 1. This calculation requires the elemental composition and density of your sample.
- **Grinding:** Grind the sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes thickness inhomogeneities which can distort the XAS spectrum.
- **Dilution (if necessary):** If the sample is too concentrated, dilute it with an X-ray transparent binder such as boron nitride (BN) or cellulose. Mix the sample and binder thoroughly to ensure homogeneity.

- Pellet Pressing:
 - Place the appropriate amount of the powdered sample or sample/binder mixture into a pellet press die.
 - Apply pressure (typically 1-2 tons) to form a self-supporting pellet. The final pellet should be of uniform thickness.
- Mounting: Mount the pellet onto the appropriate sample holder for the **BM30** beamline. Kapton tape can be used to secure the pellet.

Protocol 2.1.2: Preparation of Samples for Fluorescence XAS

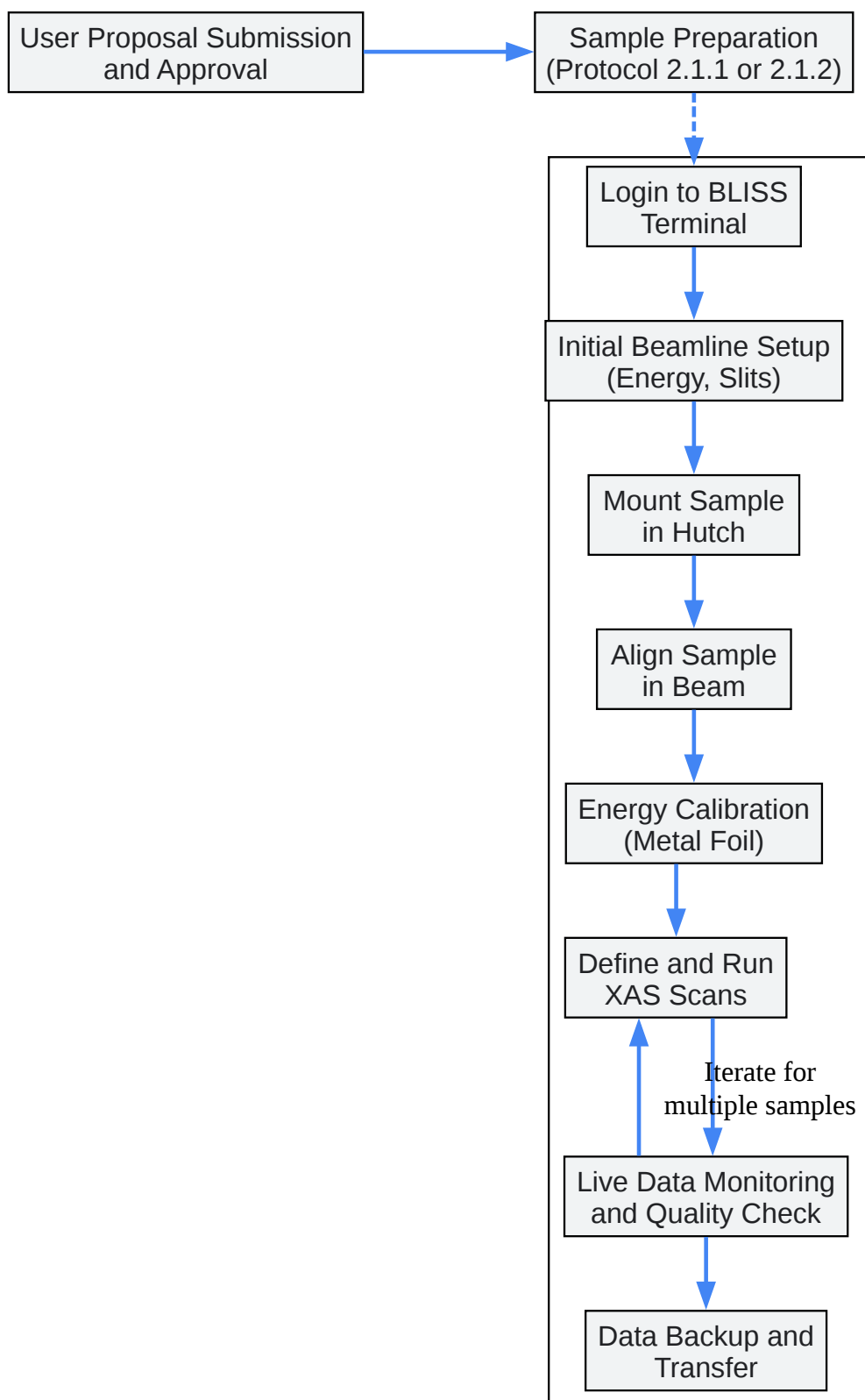
This protocol is ideal for dilute samples (ppm to < 1 wt%) or for samples that are too thick or irregularly shaped for transmission measurements.

- Sample Form: Samples can be in the form of powders, liquids (frozen or in a liquid cell), or bulk materials.
- Powdered Samples: For powdered samples, press them into a pellet as described in Protocol 2.1.1. The thickness is less critical than for transmission, but a uniform surface is still important.
- Liquid Samples: Liquid samples should be loaded into a suitable liquid cell with X-ray transparent windows (e.g., Kapton or Mylar). For cryogenic measurements, flash-freeze the liquid sample in a sample holder to form a glass.
- Mounting: Mount the sample holder securely in the experimental hutch. Ensure the sample surface is positioned at a 45° angle to the incident X-ray beam to maximize the fluorescence signal reaching the detector.

Data Collection Workflow at BM30

The data acquisition at ESRF beamlines is controlled by the BLISS (BeamLine Instrumentation Support Software) environment.^{[3][4]} This is a Python-based command-line interface. The following is a generalized workflow for a typical XAS experiment at **BM30**.

Logical Flow of an XAS Experiment



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Caption: General workflow for an XAS experiment from proposal to data backup.

Protocol 2.2.1: Step-by-Step Data Collection using BLISS

- Login and Start a Session:
 - Log in to the beamline control workstation.
 - Open a terminal and start the BLISS command-line interface by typing `bliss -s` , where `s` is typically the beamline identifier (e.g., **bm30**).
- Initial Beamline and Hutch Checks:
 - Verify the status of the beamline components using the `wa()` (where all) command, which lists the positions of all motors.
 - Ensure the experimental hutch is searched and interlocked before opening the main shutter.
- Energy Calibration:
 - Move a reference metal foil (e.g., Cu foil for Cu K-edge experiments) into the beam path.
 - Perform an ascan (absolute scan) of the monochromator energy across the absorption edge of the reference metal.

This command scans the energy motor from 8950 eV to 9050 eV in 200 steps with a counting time of 0.5 seconds per step.
 - The first derivative of the absorption spectrum is used to precisely calibrate the energy of the monochromator.
- Sample Alignment:
 - Mount your sample on the sample holder inside the experimental hutch.
 - Use the sample positioning motors (e.g., `samx`, `samy`, `samz`) to align the sample with the X-ray beam. The `mv()` command is used to move motors to an absolute position.

- Optimize the sample position by maximizing the fluorescence signal (for fluorescence mode) or by finding a homogeneous region (for transmission mode).
- Defining and Running XAS Scans:
 - Use the ascan command to perform XANES and EXAFS scans. You will need to define the energy ranges, step sizes, and integration times. It is common to use finer energy steps in the XANES region and coarser steps in the EXAFS region.
 - Example XANES Scan:

This command scans from 8950 eV to 8975 eV in 100 steps with 1-second integration, and then from 8975.2 eV to 9050 eV with a 0.2 eV step size and 1-second integration.
 - Example EXAFS Scan (in k-space): For EXAFS, it is often more convenient to define the scan in k-space (photoelectron wavevector).

This would perform a scan from $k=2$ to $k=12 \text{ \AA}^{-1}$ with a step size of 0.05 \AA^{-1} and an integration time of 2 seconds per point.
- Data Monitoring and Saving:
 - During the scan, the data is displayed in real-time in a plotting window.
 - Data is automatically saved in the NeXus/HDF5 format.^[4] The file path is typically set at the beginning of the experiment.

Data Presentation

Quantitative data from a typical XAS experiment at **BM30** is summarized below.

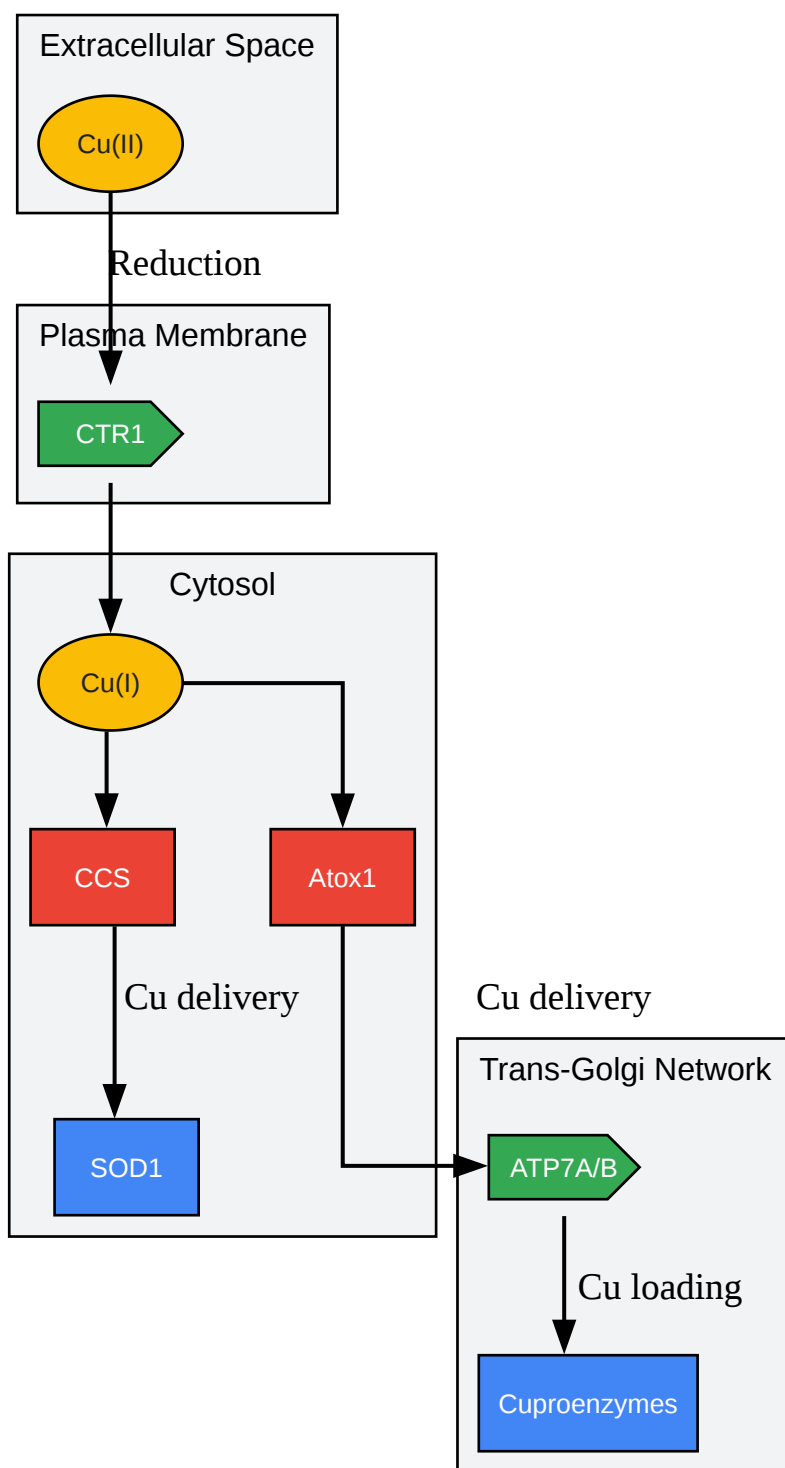
Table 3.1: Typical Data Collection Parameters for XAS at **BM30**

Parameter	XANES	EXAFS (Transmission)	EXAFS (Fluorescence)
Energy Range	-50 to +150 eV relative to edge	+30 to +1000 eV relative to edge	+30 to +800 eV relative to edge
Energy Step Size	0.2 - 1.0 eV	0.05 - 0.1 Å ⁻¹ (in k-space)	0.05 - 0.1 Å ⁻¹ (in k-space)
Integration Time	0.5 - 2 seconds/point	1 - 5 seconds/point	2 - 10 seconds/point
Number of Scans	1 - 3	3 - 10	5 - 20
Detector(s) Used	Ionization Chambers	Ionization Chambers	Ge Solid-State Detector

Signaling Pathway Visualization

XAS is a powerful technique for studying the local coordination environment of metal ions in biological systems, which is crucial for understanding their role in signaling pathways. The following diagrams illustrate examples of metal-related signaling pathways that can be investigated at **BM30**.

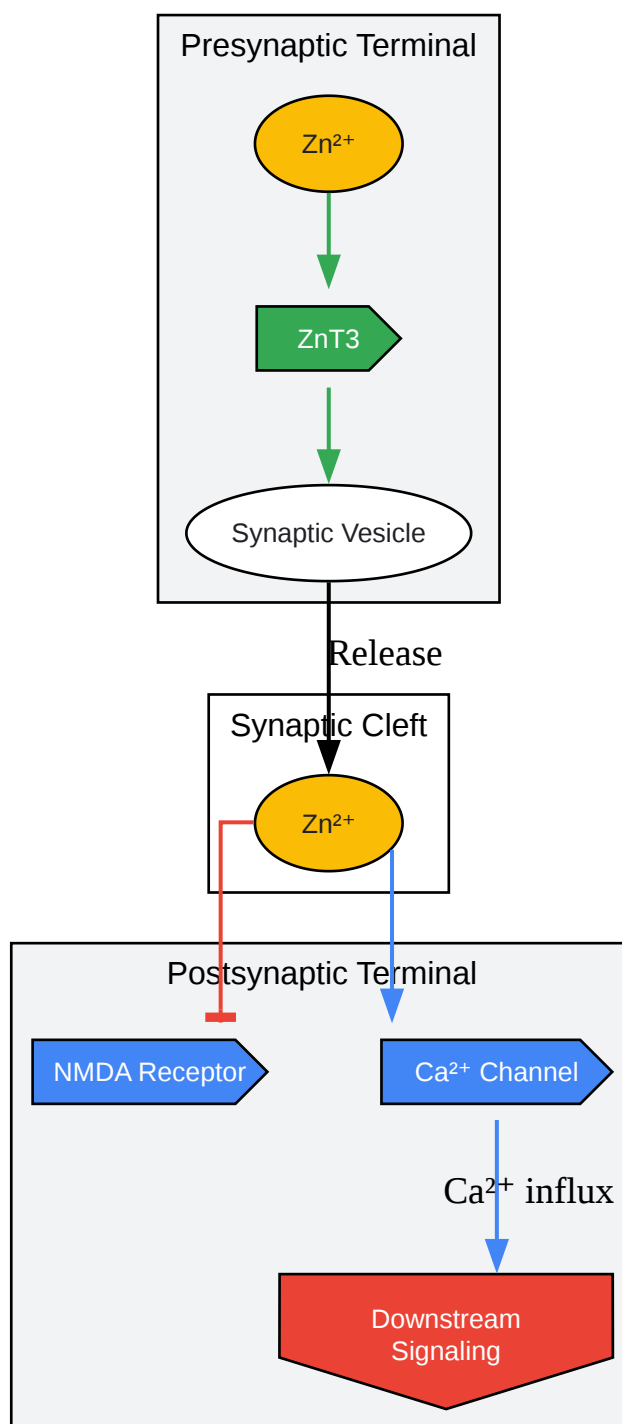
Copper Homeostasis and Signaling



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Caption: Simplified diagram of cellular copper uptake and trafficking pathways.

Zinc Signaling in a Synapse



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Caption: Schematic of zinc's role as a neurotransmitter in a synapse.

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References

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- 2. esrf.fr [esrf.fr]
- 3. esrf.fr [esrf.fr]
- 4. BLISS – an integrated beamline control system [esrf.fr]
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